![molecular formula C17H20N4O B2874017 N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1311875-63-4](/img/structure/B2874017.png)
N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 was first discovered by scientists at the Salk Institute for Biological Studies in 2011 and has since been the subject of numerous studies exploring its mechanism of action and potential applications.
Mechanism of Action
The exact mechanism of action of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is not fully understood, but studies have suggested that it may work by targeting multiple pathways involved in neurodegeneration. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been shown to increase levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to reduce levels of amyloid beta, a protein that accumulates in the brains of Alzheimer's patients and is thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has a number of biochemical and physiological effects that may contribute to its therapeutic properties. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been shown to increase mitochondrial function and reduce oxidative stress, which may help to protect neurons from damage. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to increase levels of proteins involved in synaptic function, which may contribute to its ability to improve cognition and memory.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide for lab experiments is that it has been shown to have a relatively low toxicity and few side effects in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is that it is a relatively complex molecule that requires several steps to synthesize, which may make it more difficult and expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide. One area of interest is exploring its potential therapeutic effects for other neurodegenerative diseases such as Parkinson's disease. Another area of interest is exploring the potential use of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide in combination with other drugs or therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is a relatively complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 2,4-dimethyl-3-pentanone with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde to form the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with N-cyanopropyl-N'-3-(dimethylamino)propylcarbodiimide to form N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.
Scientific Research Applications
N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been the subject of numerous scientific studies exploring its potential therapeutic effects for neurodegenerative diseases. Studies have shown that N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has neuroprotective effects and can improve cognition and memory in animal models of Alzheimer's disease. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
properties
IUPAC Name |
N-(1-cyanopropyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-16(10-18)19-17(22)15-7-5-6-14(9-15)11-21-13(3)8-12(2)20-21/h5-9,16H,4,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUOUAHMLXLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.